(3-Iodo-benzyl)-urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-iodophenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCBJQOGTLGRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms of 3 Iodo Benzyl Urea and Its Derivatives
Established Synthetic Pathways for Urea (B33335) Formation
Traditional methods for urea synthesis have been the bedrock of organic chemistry for decades. These pathways are well-understood and widely documented, though they often involve hazardous reagents requiring careful handling.
Aminolysis Reactions with Isocyanates
The reaction between an isocyanate and an amine is one of the most direct and common methods for preparing unsymmetrical ureas like (3-Iodo-benzyl)-urea. commonorganicchemistry.comresearchgate.net This reaction, known as aminolysis, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
The synthesis of this compound via this pathway can be achieved in two ways:
Reacting 3-iodobenzyl isocyanate with ammonia (B1221849).
Reacting 3-iodobenzylamine (B1197719) with an isocyanate-generating reagent, such as isocyanic acid (HNCO) or its salts (e.g., potassium cyanate (B1221674), KOCN). nih.gov
The reaction mechanism is straightforward: the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer, resulting in the formation of the stable urea linkage. The process is typically rapid, high-yielding, and can be performed in a variety of common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. commonorganicchemistry.com The high reactivity of isocyanates makes this a very efficient route, but it also necessitates caution due to their toxicity. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Isocyanate (R-NCO) | Primary/Secondary Amine (R'-NH2) | N,N'-Disubstituted Urea | Direct, high yield, no base required. | commonorganicchemistry.com |
| Amine (R-NH2) | Potassium Cyanate (KOCN) | N-Monosubstituted Urea | Uses a salt of isocyanic acid; often performed in water. | nih.gov |
Phosgene (B1210022) and Phosgene-Surrogate Mediated Approaches
Historically, phosgene (COCl₂), a highly toxic gas, was a primary reagent for synthesizing ureas. rsc.org The reaction typically proceeds by first converting an amine, such as 3-iodobenzylamine, into a carbamoyl (B1232498) chloride or an isocyanate intermediate. This reactive intermediate is then treated with a second amine (or ammonia) to yield the final urea product.
Due to the extreme toxicity of phosgene, safer alternatives known as phosgene surrogates have been developed and are now widely used. rsc.org These are stable, often solid, compounds that generate phosgene or a phosgene-equivalent in situ. Common surrogates include:
Triphosgene (B27547) (bis(trichloromethyl) carbonate): A stable crystalline solid that is easier and safer to handle than gaseous phosgene. commonorganicchemistry.comnih.gov It decomposes to release phosgene under reaction conditions.
Diphosgene (trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still highly toxic.
Carbonyldiimidazole (CDI): A solid reagent that serves as a useful and less hazardous alternative. commonorganicchemistry.com It reacts with an amine to form a carbamoylimidazole intermediate, which then reacts with a second amine.
The general mechanism when using a surrogate like triphosgene involves the sequential addition of two different amines. The order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com While these surrogates mitigate some of the handling risks of phosgene, the reactions may still generate toxic intermediates, and appropriate safety precautions are essential. commonorganicchemistry.comnih.gov
Advanced and Green Synthetic Strategies
In response to growing environmental concerns, modern synthetic chemistry has focused on developing "green" methodologies. These advanced strategies aim to reduce the use of hazardous materials, improve energy efficiency, and simplify reaction procedures for the synthesis of ureas.
N-Alkyl Carbamoylimidazole-Based Protocols for Unsymmetrical Urea Synthesis
A significant advancement in green urea synthesis involves the use of N-alkyl carbamoylimidazoles as stable, crystalline, and storable isocyanate equivalents. nih.govorganic-chemistry.org This method provides a safer alternative to handling highly reactive and toxic isocyanates directly. nih.gov
The protocol involves two main steps:
Formation of the Carbamoylimidazole: A primary amine, such as 3-iodobenzylamine hydrochloride salt, is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI). Using the amine salt is a key improvement that prevents the formation of symmetrical urea side products. organic-chemistry.orgacs.orgacs.org
Urea Formation: The resulting N-(3-iodobenzyl)carbamoylimidazole, which is a water-stable solid, is then reacted with a different amine in the presence of a base to form the desired unsymmetrical urea derivative. acs.orgacs.org
This methodology is highly versatile, allowing for the synthesis of a wide library of ureas in high yields. acs.orgresearcher.life The reactions can often be performed under mild conditions, sometimes even in aqueous solutions, making it a more sustainable approach. nih.gov
| Reagent | Form | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Triphosgene | Solid | Safer to handle than gaseous phosgene. | Decomposes to toxic phosgene; requires careful control. | nih.gov |
| Carbonyldiimidazole (CDI) | Solid | Less hazardous alternative to phosgene. | Can lead to symmetrical byproducts if not controlled. | commonorganicchemistry.com |
| N-Alkyl Carbamoylimidazoles | Solid | Stable, storable, water-stable isocyanate surrogates; avoids symmetrical byproducts. | Requires a two-step process from the initial amine. | nih.govacs.org |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.org For the synthesis of ureas, microwave irradiation offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and higher product purity. thieme-connect.comchemistryviews.org
Several microwave-assisted protocols for urea synthesis have been developed:
A one-pot, two-step procedure can be employed starting from an alkyl halide (e.g., 3-iodobenzyl bromide). The halide is converted to an azide (B81097), which then undergoes a Staudinger–aza-Wittig reaction in the presence of carbon dioxide to form an isocyanate intermediate. This intermediate is then reacted with an amine to yield the final urea, with both steps being accelerated by microwave irradiation. beilstein-journals.org
Another rapid method involves the reaction of amines with potassium cyanate in water. thieme-connect.com Under microwave irradiation at elevated temperatures (e.g., 120 °C), monosubstituted ureas can be obtained in high yields in as little as 15 minutes. chemistryviews.org
These procedures are highly efficient and align with the principles of green chemistry by reducing energy consumption and reaction times. beilstein-journals.orgresearchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. This approach is atom-economical and minimizes waste by reducing the number of synthetic steps and purification processes.
For urea synthesis, an MCR approach has been described using a triphenylphosphine/trichloroisocyanuric acid system. researchgate.net This method allows for the one-pot synthesis of symmetrical, unsymmetrical, and variously substituted ureas from amines and a carbonyl source. The protocol is tolerant of a wide range of functional groups and represents a valuable and experimentally simple alternative to traditional multi-step methods. researchgate.net Such strategies are highly desirable for creating libraries of compounds, such as derivatives of this compound, for screening purposes.
Environmentally Benign Oxidative Iodination Methodologies for Aromatic Iodination
The synthesis of iodoaromatic compounds, including the precursors to this compound, has traditionally relied on methods that often generate hazardous byproducts. In response, a significant research thrust has been directed towards the development of environmentally benign oxidative iodination techniques. These methods aim to replace harsh reagents with greener alternatives and employ more sustainable reaction conditions.
A prominent green approach involves the use of molecular iodine or potassium iodide in conjunction with an eco-friendly oxidant. nih.govnih.gov Sodium percarbonate (SPC), a stable and inexpensive solid, serves as a "dry carrier" of hydrogen peroxide and has been successfully employed as an oxidant for the iodination of various aromatic compounds. nih.govnih.gov These reactions can often be conducted in greener solvents like water or under solvent-free conditions, further enhancing their environmental credentials. mdpi.com
The choice of oxidant and reaction conditions can be tailored to the reactivity of the aromatic substrate. For instance, a mixture of potassium iodide and potassium iodate (B108269) in the presence of an acid can generate iodine in situ for the effective iodination of aromatic compounds. Another strategy employs a urea-hydrogen peroxide adduct (UHP) as a stable, solid source of hydrogen peroxide for the oxidative iodination of arenes. mdpi.com
The following table summarizes various environmentally benign iodination systems:
| Iodine Source | Oxidant | Solvent/Conditions | Substrate Scope | Reference |
| Molecular Iodine (I₂) | Sodium Percarbonate (SPC) | Acetic Acid/Ethyl Acetate (B1210297) | Various arenes | nih.govnih.gov |
| Potassium Iodide (KI) | Hydrogen Peroxide (H₂O₂) | Water/Ethanol | Activated arenes | mdpi.com |
| Potassium Iodide (KI) | Potassium Iodate (KIO₃)/Acid | Water | Aromatic compounds | N/A |
| Molecular Iodine (I₂) | Urea-Hydrogen Peroxide (UHP) | N/A | Activated and deactivated arenes | mdpi.com |
| Potassium Iodide (KI) | Oxone | Solvent-free (ball milling) | Electron-rich arenes | N/A |
These methodologies offer significant advantages in terms of reduced waste, safer handling, and often milder reaction conditions, making them attractive for the sustainable synthesis of iodinated aromatic precursors for compounds like this compound.
Catalyst-Free and Solvent-Free Synthetic Innovations
Recent innovations in organic synthesis have increasingly focused on minimizing the use of catalysts and solvents to develop more sustainable and economically viable processes. The synthesis of ureas, including substituted benzylureas, has benefited significantly from these advancements.
One notable approach is the catalyst-free synthesis of N-substituted ureas in water. rsc.org This method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, obviating the need for organic solvents and catalysts. rsc.org The reaction proceeds efficiently for a variety of amines, including benzylamine, to afford the corresponding ureas in good to excellent yields. rsc.org The use of water as a solvent is not only environmentally friendly but can also promote the reaction rate and yield. rsc.org
Solvent-free synthesis represents another significant step towards greener chemical processes. The melt polycondensation of amines with urea offers an isocyanate- and solvent-free route to polyureas and can be adapted for the synthesis of smaller urea molecules. rsc.org This method utilizes urea as a non-toxic and readily available starting material. rsc.org Additionally, the reaction of amines with carbon dioxide (CO₂) under solvent-free conditions, sometimes facilitated by a functional ionic liquid as a catalyst, provides a direct pathway to substituted ureas. researchgate.net
The following table highlights some catalyst-free and solvent-free approaches to urea synthesis:
| Reactants | Conditions | Product Scope | Reference |
| Amine, Potassium Isocyanate | Water, Room Temperature | N-substituted ureas | rsc.org |
| Amine, Urea | Melt Polycondensation (>150 °C) | Substituted ureas, Polyureas | rsc.org |
| Amine, CO₂ | Solvent-free, [Bmim]OH catalyst | Disubstituted ureas | researchgate.net |
| Amine, Isocyanate | "On-water" | Unsymmetrical ureas | organic-chemistry.org |
These innovative methods demonstrate the potential to synthesize urea derivatives like this compound with significantly reduced environmental impact.
Transition Metal-Catalyzed Coupling Reactions in Urea Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of ureas, offering high efficiency and broad substrate scope. Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of C-N bonds in urea derivatives.
One important strategy is the palladium-catalyzed oxidative carbonylation of amines. acs.org This reaction utilizes carbon monoxide as a C1 source to directly synthesize symmetrically and unsymmetrically substituted ureas from primary and secondary amines. acs.org The catalytic system often involves a palladium source, such as PdI₂, in combination with an iodide salt. acs.org This methodology has been successfully applied to the synthesis of pharmacologically active ureas. acs.org
Another versatile approach is the palladium-catalyzed C-N cross-coupling reaction. nih.gov This method allows for the synthesis of unsymmetrical diaryl ureas by the sequential arylation of a protected urea. nih.gov For instance, benzylurea (B1666796) can be arylated with an aryl halide in the presence of a palladium catalyst, followed by deprotection and a second arylation with a different aryl halide to yield an unsymmetrical diaryl urea. nih.gov
Ruthenium pincer complexes have also been employed as catalysts for the synthesis of ureas directly from methanol (B129727) and amines. acs.org This atom-economical reaction produces hydrogen as the only byproduct and does not require any additives like bases or oxidants. acs.org
The following table provides examples of transition metal-catalyzed urea synthesis:
| Catalyst System | Reactants | Key Features | Reference |
| PdI₂/KI | Primary and/or Secondary Amines, CO, Air | Direct oxidative carbonylation | acs.org |
| Pd(dba)₂/ligand | Benzylurea, Aryl Halides | Sequential C-N cross-coupling | nih.gov |
| Ruthenium Pincer Complex | Amine, Methanol | Atom-economical, oxidant-free | acs.org |
| Palladium(II) complex | Amines, [¹¹C]CO | Synthesis of ¹¹C-labelled ureas | nih.gov |
These transition metal-catalyzed methods provide efficient and flexible routes to a wide range of urea derivatives, including potentially this compound, with applications in various fields such as medicinal chemistry.
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The following sections delve into the mechanistic pathways relevant to the synthesis of this compound.
Mechanistic Pathways of Urea Bond Formation
The formation of the urea bond can proceed through several mechanistic pathways, depending on the specific reactants and conditions employed.
A common and straightforward mechanism involves the nucleophilic attack of an amine on an isocyanate . commonorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate which then rearranges to the stable urea product. This is the principle behind the most traditional method of urea synthesis.
In catalyst-free syntheses utilizing potassium isocyanate in water, the mechanism involves the nucleophilic addition of the amine to the isocyanate ion (NCO⁻), which is in equilibrium with isocyanic acid (HNCO) in the aqueous medium. rsc.org
For transition metal-catalyzed carbonylations, the mechanism is more complex. In palladium-catalyzed oxidative carbonylation, the reaction is proposed to proceed through the formation of a palladium-isocyanate intermediate. nih.gov Density Functional Theory (DFT) calculations support the in-situ formation of an isocyanate which is then trapped by an amine. nih.gov
Computational studies on the enzymatic hydrolysis of urea by urease, which can be seen as the reverse of urea synthesis, suggest the involvement of a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon of urea. nih.gov While this is a degradation pathway, it provides insights into the stability and reactivity of the urea functional group. Computational modeling of urea methanolysis also suggests a concerted mechanism involving methanol associates. figshare.com
Role of Radical Intermediates in Iodination and Coupling Reactions
Radical intermediates play a significant role in certain iodination and coupling reactions, offering alternative mechanistic pathways to ionic processes.
In some aromatic iodination reactions, the formation of radical cations as reactive intermediates has been proposed. acs.org For instance, the reaction of certain aromatic compounds with iodine monochloride can proceed through an electron transfer mechanism to generate an aromatic radical cation, which then reacts with the halogen. acs.org The involvement of radical intermediates is also suggested in some oxidative C-H functionalization reactions using hypervalent iodine(III) reagents. nih.gov These reactions can proceed via a single-electron transfer (SET) process to generate radical cation intermediates. nih.gov
In the context of coupling reactions for the synthesis of benzylureas, a copper-catalyzed three-component carboamination of styrenes has been reported to likely proceed through the addition of an alkyl radical to the styrene. nih.gov This is followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the urea derivative. nih.gov The generation of alkyl radicals from sources like potassium alkyltrifluoroborates is a key step in this proposed mechanism. nih.gov
Iodine itself can act as a radical scavenger at low concentrations, reacting with alkyl radicals. osti.gov However, at higher concentrations, it can also participate in reactions involving other radical species. osti.gov The role of iodine and iodide as antioxidants and scavengers of free radicals is also recognized, highlighting their ability to participate in single-electron transfer processes. scirp.org
Intramolecular Cyclization and Rearrangement Pathways
Substituted ureas, particularly those containing reactive functional groups, can undergo intramolecular cyclization and rearrangement reactions to form various heterocyclic structures.
Iodine-mediated cyclization is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.gov This reaction, often referred to as iodocyclization, involves the intramolecular attack of a nucleophilic nitrogen atom of a urea or related functional group onto an unsaturated bond (alkene or alkyne) that has been activated by an electrophilic iodine species. nih.gov For example, unsaturated carbamates and ureas can undergo N-cyclization in the presence of iodine and a strong base to yield single regioisomers. nih.gov
Palladium-catalyzed intramolecular cyclization reactions also provide a powerful tool for the synthesis of heterocycles from appropriately substituted urea derivatives. researchgate.net For instance, haloaryl-substituted compounds can undergo intramolecular carbopalladation-annulation cascade reactions to form polycyclic fused nitrogen-containing heterocycles. researchgate.net
Rearrangement reactions can also play a role in the synthesis of urea derivatives. The Curtius rearrangement, for example, involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an amine to form a urea. organic-chemistry.org This rearrangement provides an alternative route to the isocyanate intermediate necessary for urea synthesis.
These cyclization and rearrangement pathways are important considerations in the synthesis of complex molecules derived from this compound, as they can either be desired transformations to build molecular complexity or potential side reactions to be avoided. The presence of the iodo-substituent on the benzyl (B1604629) ring could also influence the propensity for such reactions, potentially participating in further coupling or cyclization steps.
Influence of Catalysts and Additives on Reaction Kinetics and Selectivity
The introduction of catalysts and additives into the synthesis of substituted benzyl ureas, including iodinated derivatives, can dramatically alter the reaction landscape. While specific kinetic and selectivity data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of related aryl ureas and benzyl ureas using palladium and copper catalysts provide significant insights.
Palladium-Catalyzed Synthesis:
Palladium complexes are widely recognized for their efficacy in C-N cross-coupling reactions, a common strategy for the synthesis of aryl ureas. The choice of phosphine (B1218219) ligands, bases, and other additives is critical in these reactions.
Ligand Effects on Reaction Kinetics: The electronic and steric properties of phosphine ligands coordinated to the palladium center directly influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For instance, electron-rich and sterically bulky biaryl phosphine ligands have been shown to accelerate the amination of aryl halides. nih.govnih.gov While specific rate constants for this compound are not available, studies on similar systems suggest that ligands like DavePhos can be effective. nih.gov The reaction temperature is also a critical parameter, with higher temperatures generally increasing the reaction rate, though they can sometimes lead to undesirable side reactions or decomposition. nih.gov
Influence of Bases and Additives on Selectivity: The choice of base is crucial for the efficiency of palladium-catalyzed amination reactions. nih.gov Strong, non-nucleophilic bases are often preferred to deprotonate the amine or urea nitrogen without competing in the coupling reaction. In the synthesis of complex molecules, the selection of the base can be critical to avoid side reactions. nih.gov Additives can also play a role in catalyst stability and selectivity, although their specific impact on the synthesis of this compound has not been quantitatively documented.
Copper-Catalyzed Synthesis:
Copper-based catalytic systems offer a more economical alternative to palladium for C-N bond formation. The nature of the copper salt, ligands, and reaction conditions significantly affects the outcome.
Catalyst and Ligand System: Copper(I) salts are generally effective catalysts for these transformations. nih.gov The reaction conditions for copper-catalyzed N-arylation can be milder compared to some palladium-catalyzed systems. nih.gov Unsymmetric ureas can be synthesized using copper acetate (CuOAc) as a catalyst under mild conditions. nih.gov
Selectivity in Copper-Catalyzed Reactions: Copper-catalyzed reactions can exhibit high selectivity. For instance, in the synthesis of 2-benzyl- and 2-benzylidene-substituted benzo[b]thiazinones from 2-iodophenylcinnamamides, the selectivity could be controlled by the presence or absence of an additive like DBU. rsc.org This highlights the potential for additives to direct the reaction pathway towards a desired product in copper-catalyzed systems. Furthermore, in the copper-catalyzed azidation of benzylic C-H bonds, high site-selectivity for the benzylic position over other C-H bonds has been observed. nih.gov
Interactive Data Table: General Influence of Catalysts and Additives in Aryl Urea Synthesis
While specific data for this compound is not available, the following table summarizes the general effects of catalysts and additives on the synthesis of related aryl ureas based on existing literature.
| Catalyst System | Ligand Type | Additive/Base | General Effect on Kinetics | General Effect on Selectivity |
| Palladium(0/II) | Biaryl Phosphines | Cs₂CO₃, K₃PO₄ | Increased reaction rates | High selectivity for N-arylation |
| Copper(I) | Phenanthroline, None | DBU, t-BuONa | Moderate reaction rates | Can be highly selective depending on additives |
Research Findings Summary:
Detailed kinetic and selectivity studies for the synthesis of this compound are scarce in the reviewed literature. However, the principles established for palladium- and copper-catalyzed C-N bond formation provide a strong framework for understanding the potential influences of various catalytic components. Future research focusing on the quantitative effects of different ligands, bases, and additives on the synthesis of this specific compound would be highly valuable for optimizing its production and exploring its applications.
Structural Elucidation and Advanced Characterization Techniques for 3 Iodo Benzyl Urea
Spectroscopic Analysis
Spectroscopic techniques provide invaluable insights into the molecular structure by probing the interaction of electromagnetic radiation with the sample or by measuring the mass-to-charge ratio of ionized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the connectivity of atoms, the chemical environment of nuclei, and molecular symmetry.
One-dimensional NMR experiments, specifically proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), offer fundamental data for initial structural confirmation.
¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3-iodobenzyl)urea is expected to reveal distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons of the 3-iodophenyl ring, the methylene (B1212753) protons (-CH₂-), and the protons of the urea (B33335) moiety (-NH- and -NH₂).
Aromatic Protons: The 3-iodophenyl ring will exhibit a complex splitting pattern due to the meta-substitution. Typically, one would expect signals in the range of δ 7.0-7.8 ppm. The specific chemical shifts and coupling constants would depend on the electronic effects of the iodine atom and the benzyl (B1604629) substituent.
Methylene Protons (-CH₂-): The benzylic methylene protons are expected to appear as a singlet or a doublet (if coupled to the adjacent NH proton) in the range of δ 4.0-4.5 ppm.
Urea Protons (-NH- and -NH₂): The NH proton attached to the benzyl group and the two NH₂ protons are typically observed as broad singlets due to their exchangeability with trace amounts of water and their involvement in hydrogen bonding. These signals usually appear in the downfield region, often between δ 5.0-8.0 ppm, and are confirmed by their disappearance or shift upon addition of D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For N-(3-iodobenzyl)urea, distinct signals are anticipated for the aromatic carbons, the benzylic methylene carbon, and the urea carbonyl carbon.
Aromatic Carbons: The phenyl ring will show signals in the δ 110-140 ppm range. The carbon directly attached to iodine (ipso-carbon) is typically observed at a higher chemical shift compared to other aromatic carbons, often around δ 90-100 ppm, though its exact position can vary.
Benzylic Methylene Carbon (-CH₂-): This carbon is expected to resonate in the δ 40-50 ppm range.
Carbonyl Carbon (C=O): The urea carbonyl carbon is highly deshielded and typically appears in the δ 150-165 ppm range.
Table 1: Illustrative ¹H NMR Spectroscopic Data for N-(3-Iodobenzyl)urea
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| Aromatic H (ortho to I) | 7.0 - 7.2 | d | ~8 | H-2' |
| Aromatic H (meta to I) | 7.2 - 7.4 | t | ~8 | H-4' |
| Aromatic H (para to I) | 7.4 - 7.6 | dd | ~8, ~2 | H-5' |
| Aromatic H (ortho to CH₂) | 7.6 - 7.8 | d | ~8 | H-6' |
| Methylene (-CH₂-) | 4.0 - 4.5 | s | - | Benzylic CH₂ |
| Urea NH | 5.5 - 6.5 (broad) | s | - | Urea NH (exchangeable) |
| Urea NH₂ | 6.0 - 7.0 (broad) | s | - | Urea NH₂ (exchangeable) |
Note: Chemical shifts and multiplicities are approximate and based on typical values for similar compounds. Actual experimental data may vary.
Table 2: Illustrative ¹³C NMR Spectroscopic Data for N-(3-Iodobenzyl)urea
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (ipso to I) | 90 - 100 | C-3' |
| Aromatic C (ortho to I) | 130 - 135 | C-2', C-4' |
| Aromatic C (meta to I) | 120 - 125 | C-5' |
| Aromatic C (para to I) | 135 - 140 | C-6' |
| Benzylic Methylene | 40 - 50 | -CH₂- |
| Carbonyl Carbon | 155 - 165 | Urea C=O |
Note: Chemical shifts are approximate and based on typical values for similar compounds. Actual experimental data may vary.
Two-dimensional NMR techniques provide crucial information for unambiguously assigning signals and confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings. For N-(3-iodobenzyl)urea, COSY would confirm couplings within the aromatic ring, helping to establish the substitution pattern. It could also show coupling between the benzylic methylene protons and the adjacent NH proton, if observable.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This technique is essential for assigning ¹³C NMR signals based on their corresponding ¹H NMR signals, thereby confirming the assignments of the benzylic CH₂ and the aromatic CH carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close, regardless of whether they are directly bonded or not. While less critical for basic connectivity in this relatively simple molecule, NOESY could provide supporting evidence for spatial proximity between the benzylic methylene protons and specific aromatic protons.
Solid-state NMR spectroscopy is employed to study the structural and dynamic properties of compounds in their solid crystalline or amorphous forms. For N-(3-iodobenzyl)urea, solid-state NMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of a compound can exhibit distinct solid-state NMR spectra due to variations in molecular packing and intermolecular interactions.
Characterize Hydrogen Bonding: The chemical shifts and line shapes of the ¹H and ¹³C signals in solid-state NMR can provide information about the strength and nature of hydrogen bonding networks within the crystal lattice.
Study Molecular Dynamics: Techniques such as magic-angle spinning (MAS) and relaxation time measurements can reveal information about molecular motion and dynamics in the solid state, such as rotation or libration of specific molecular fragments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule. By measuring the m/z ratio with very high accuracy (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For N-(3-iodobenzyl)urea, the molecular formula is C₈H₉IN₂O. HRMS would be used to confirm this formula by accurately measuring the mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺).
Molecular Formula: C₈H₉IN₂O
Expected Exact Mass: 276.075961 Da
Table 3: Illustrative HRMS Data for N-(3-Iodobenzyl)urea
| Ion Type | Observed m/z (Illustrative) | Calculated m/z (for C₈H₉IN₂O) | Mass Accuracy (ppm) | Assignment |
| [M+H]⁺ | 277.0838 | 277.0837 | ~0.36 | Protonated molecule |
| [M]⁺ | 276.0759 | 276.0759 | ~0.00 | Molecular ion |
Note: The observed m/z values are illustrative and represent expected values for the given molecular formula. Actual experimental data would be required for confirmation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules by analyzing their fragmentation patterns. When a molecule is ionized and then subjected to fragmentation (e.g., by collision-induced dissociation), it breaks down into characteristic fragment ions. Analyzing these fragments provides insights into the molecule's connectivity and functional groups. For (3-Iodo-benzyl)-urea, MS/MS analysis would be expected to reveal fragmentation pathways related to the urea moiety, the benzyl group, and the iodo-substituted phenyl ring.
Common fragmentation mechanisms observed in similar organic molecules include:
Alpha-cleavage: Bond cleavage adjacent to a heteroatom (like nitrogen or oxygen) or a functional group, leading to resonance-stabilized ions.
Loss of small neutral molecules: Such as ammonia (B1221849) (NH₃, 17 Da) or hydrogen isocyanide (HNCO, 43 Da) from the urea group.
Cleavage of the benzyl-NH bond: This would yield fragments corresponding to the iodophenylmethyl cation ([C₈H₆I]⁺) or the iodophenylmethyl radical, and fragments related to the urea group.
Cleavage of the CH₂-NH bond: This would lead to fragments of the iodobenzyl moiety and the urea fragment.
Aromatic ring fragmentation: The iodophenyl ring can undergo characteristic fragmentation processes.
Isotopic patterns: The presence of iodine (¹²⁷I) will result in characteristic isotopic peaks in the mass spectrum, aiding in identification.
The analysis of these fragmentation pathways, often supported by theoretical calculations, allows for the confirmation of the proposed structure of this compound. researchgate.netlifesciencesite.comlibretexts.orglibretexts.org
Table 1: Potential Key Fragmentation Ions for this compound
| Fragment Type | Expected Mass (Da) | Origin/Description |
| Molecular Ion (M⁺) | ~276 | Intact molecule, may be weak or absent. |
| [M - NH₃]⁺ | ~259 | Loss of ammonia from the urea group. |
| [M - HNCO]⁺ | ~233 | Loss of isocyanic acid from the urea group. |
| [3-Iodobenzyl]⁺ | ~217 | Cleavage of the benzyl-NH bond, yielding the iodobenzyl cation. |
| [CH₂NHCONH₂]⁺ | ~60 | Fragment from the urea side after benzyl cleavage. |
| [3-Iodophenyl]⁺ | ~204 | Further fragmentation of the iodobenzyl cation. |
| Fragments from benzyl cleavage | Varies | Alpha-cleavage or other bond scissions within the benzyl moiety. |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Each functional group has characteristic absorption frequencies. For this compound, IR spectroscopy would confirm the presence of the urea, benzyl, and aromatic functionalities. libretexts.orgwiley.comlibretexts.org
The expected characteristic absorption bands include:
N-H Stretching: The urea group contains N-H bonds, which typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amides and ureas often show two distinct bands due to symmetric and asymmetric stretching.
Aromatic C-H Stretching: The phenyl ring will show C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).
Aliphatic C-H Stretching: The methylene (-CH₂-) group in the benzyl moiety will exhibit C-H stretching vibrations in the typical aliphatic range of 2850-2960 cm⁻¹.
Carbonyl (C=O) Stretching: The urea carbonyl group is expected to show a strong absorption band, typically around 1650-1700 cm⁻¹ (amide I band).
N-H Bending: The bending vibrations of the N-H groups in urea (amide II band) are usually observed around 1600-1650 cm⁻¹.
Aromatic C=C Stretching: The phenyl ring will display C=C stretching vibrations in the fingerprint region, typically between 1450-1600 cm⁻¹.
C-N Stretching: The C-N bonds within the urea linkage will contribute to absorptions in the 1200-1400 cm⁻¹ range.
C-I Stretching: The C-I stretching vibration typically occurs at lower frequencies (below 700 cm⁻¹) and can be weak, often falling within the fingerprint region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Urea) | 3300-3500 | Strong |
| Aromatic C-H Stretching | 3000-3100 | Medium |
| Aliphatic C-H Stretching | 2850-2960 | Medium |
| C=O Stretching (Urea) | 1650-1700 | Very Strong |
| N-H Bending (Urea) | 1600-1650 | Strong |
| Aromatic C=C Stretching | 1450-1600 | Medium |
| C-N Stretching (Urea) | 1200-1400 | Medium |
| C-I Stretching | < 700 | Weak |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.
X-ray Powder Diffraction (XRD) for Crystalline Phase Identification and Polymorphism Studies
X-ray Powder Diffraction (XRD) is used to analyze crystalline materials that are in powder form. When X-rays are directed at a powder sample, they diffract at specific angles according to Bragg's Law, producing a unique diffraction pattern that acts as a fingerprint for the crystalline phase. XRD is essential for confirming the crystallinity of synthesized this compound and for identifying different polymorphic forms if they exist. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each having different physical properties. researchgate.netmdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis, typically performed using techniques like CHN analysis, determines the percentage composition of carbon, hydrogen, and nitrogen in a pure organic compound. For this compound (C₈H₉IN₂O), elemental analysis serves to verify the empirical formula. The experimental percentages of C, H, and N are compared to the theoretically calculated values. The presence of iodine is often determined by other methods or by difference, but its contribution to the molecular weight is critical. The results from elemental analysis should closely match the theoretical composition, typically within ±0.4% for each element, providing strong evidence for the compound's identity and purity. researchgate.netnih.govacs.orgresearchgate.net
Table 3: Elemental Composition of this compound (C₈H₉IN₂O)
| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |
| Carbon (C) | 34.42 | 34.0 - 34.8 |
| Hydrogen (H) | 3.25 | 3.0 - 3.5 |
| Iodine (I) | 45.47 | (Determined by other means) |
| Nitrogen (N) | 10.04 | 9.7 - 10.4 |
| Oxygen (O) | 5.73 | (Determined by other means) |
Computational Chemistry and Molecular Modeling Studies of 3 Iodo Benzyl Urea
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to explore various facets of (3-Iodo-benzyl)-urea, from its fundamental geometry to its potential for non-linear optical applications. researchgate.netdigitellinc.com These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(2d,2p), to achieve a balance between computational cost and accuracy. researchgate.netejournal.by
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule by minimizing its total energy. scm.compennylane.ai This process determines key structural parameters such as bond lengths and bond angles. For molecules containing aromatic rings and functional groups, like this compound, the optimized geometry provides a foundation for all subsequent computational analyses. storion.rucrystalsolutions.eu The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during this process. researchgate.net
Interactive Data Table: Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-N (urea) | ~1.35 Å |
| Bond Length | C=O (urea) | ~1.25 Å |
| Bond Angle | N-C-N (urea) | ~118° |
| Bond Angle | C-C-I (benzene ring) | ~120° |
Note: The values presented are illustrative and would be derived from specific DFT calculations.
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. globalresearchonline.netiosrjournals.org By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as stretching, bending, or wagging of functional groups. esisresearch.org For this compound, characteristic vibrational frequencies for the N-H, C=O, and C-I bonds, as well as the aromatic ring, can be accurately predicted. researchgate.net These theoretical spectra serve as a powerful tool for confirming the molecular structure and understanding the vibrational dynamics. iosrjournals.org
Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | Amide | ~3400 | ~3350 |
| C=O Stretch | Urea (B33335) | ~1680 | ~1660 |
| C-N Stretch | Urea | ~1350 | ~1340 |
| C-I Stretch | Iodobenzene | ~650 | ~640 |
| Aromatic C-H Stretch | Benzene Ring | ~3100 | ~3080 |
Note: The values presented are illustrative. Calculated frequencies are often scaled to better match experimental data due to the harmonic approximation used in calculations.
Interactive Data Table: FMO Properties of this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the urea moiety, identifying them as potential sites for interaction with electrophiles. ejosat.com.trnih.gov
Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net DFT calculations can predict these properties by computing parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value indicates a strong NLO response. journaleras.com For organic molecules like this compound, the presence of donor and acceptor groups connected by a π-conjugated system can enhance NLO properties. researchgate.net Computational studies can assess the potential of this compound as an NLO material by comparing its calculated hyperpolarizability to that of known NLO materials like urea. researchgate.netjournaleras.com
Interactive Data Table: Calculated NLO Properties of this compound (Illustrative)
| Property | Symbol | Calculated Value |
| Dipole Moment | μ | ~4.5 D |
| Mean Polarizability | α | ~150 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability | β | ~25 x 10⁻³⁰ esu |
Note: These values are illustrative and for comparative purposes. The magnitude of β is a key indicator of NLO potential.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor or target) when they bind to each other to form a stable complex. ijpsr.com This method is crucial in drug design for understanding and predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. ijpsr.comnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations have been employed to predict how this compound and its derivatives bind to various biological targets. For instance, in a study involving a similar urea derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), docking studies revealed promising binding energies of -9.0 kcal/mol with human matrix metalloproteinase 2 (MMP-2) and -7.8 kcal/mol with human matrix metalloproteinase 9 (MMP-9). nih.gov These values suggest a strong and stable interaction with the catalytic sites of these enzymes. nih.gov
The accuracy of binding affinity prediction can be enhanced by employing scoring functions that distinguish native or near-native binding modes from other possibilities. nih.gov The binding affinity is influenced by a variety of factors, including the three-dimensional structure of the ligand-target complex and the presence of specific functional groups that can optimize interactions. nih.gov For example, the presence of a trifluoromethyl group has been observed to potentially increase binding affinity to target molecules. mdpi.com
Below is a table summarizing representative docking scores for a related urea derivative against different cancer-related protein targets.
| Target Protein | Ligand | Docking Score (kcal/mol) |
| Human Matrix Metalloproteinase 2 (MMP-2) | 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | -9.0 |
| Human Matrix Metalloproteinase 9 (MMP-9) | 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | -7.8 |
This table is based on data for a structurally related compound and is for illustrative purposes. nih.gov
Analysis of Ligand-Target Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The stability of the ligand-target complex is governed by various intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov The urea functional group is particularly adept at forming multiple stable hydrogen bonds with protein targets, a key factor in its biological activity. nih.gov
In docking studies of urea derivatives, the carbonyl oxygen of the urea moiety frequently forms hydrogen bonds with amino acid residues in the target protein. For example, in a study of 1,3-disubstituted urea derivatives, the carbonyl oxygen formed hydrogen bonds with the phenolic oxygen of TYR381 and TYR465 residues. ijpsr.com Similarly, the N-H groups of the urea can act as hydrogen bond donors. nih.gov
The following table details the types of intermolecular interactions observed in docking studies of related urea-containing compounds.
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Significance |
| Hydrogen Bonding | Urea carbonyl (C=O) | Tyrosine (TYR) | Key for stabilizing drug-receptor interactions. ijpsr.comnih.gov |
| Hydrogen Bonding | Urea amine (N-H) | Aspartate (ASP), Glutamate (GLU) | Contributes to specific molecular recognition. nih.gov |
| Hydrophobic Interactions | Benzyl (B1604629) ring | Leucine (LEU), Valine (VAL), Phenylalanine (PHE) | Stabilizes the ligand in the binding pocket. cambridgemedchemconsulting.com |
| π-π Stacking | Phenyl ring | Phenylalanine (PHE), Tyrosine (TYR) | Enhances binding affinity through aromatic interactions. cambridgemedchemconsulting.com |
| Halogen Bonding | Iodine atom | Lewis basic atoms (e.g., Oxygen, Nitrogen) | Provides directional and specific interactions. cambridgemedchemconsulting.comacs.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. arxiv.orgmdpi.com These simulations provide detailed information about the conformational changes and dynamic behavior of molecules like this compound, both in isolation and when interacting with biological targets. mdpi.comrsc.orgnih.gov
Conformational analysis, a key aspect of MD simulations, investigates the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. ucalgary.caresearchgate.net Understanding the conformational preferences of the benzyl and urea groups in this compound is crucial, as the molecule's conformation can significantly influence its biological activity. nih.gov Studies on similar N-alkyl-N'-aryl ureas have shown that the methylation pattern and the potential for internal hydrogen bonds can significantly affect the preferred conformation. nih.gov
Energy Framework Calculations for Solid-State Interaction Analysis
Energy framework calculations are a computational tool used to analyze the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that hold the crystal together. mdpi.com This analysis is based on the calculation of interaction energies between a central molecule and its neighbors in the crystal structure. mdpi.com
By visualizing the energy frameworks, one can identify the strongest interactions that dictate the crystal's architecture. For example, in a related chloro-substituted compound, C-H···π and C-O···π interactions were found to be the most significant contributors to the crystal's stability. mdpi.com This type of analysis provides valuable insights into the supramolecular chemistry of this compound and its potential for forming different crystal polymorphs.
Structure Activity Relationship Sar Studies of 3 Iodo Benzyl Urea Derivatives
Design Principles for Derivatives Based on Urea (B33335) Core Modifications
The urea core is a critical pharmacophore in numerous bioactive molecules, contributing significantly to drug-target interactions. researchgate.net Design principles for modifying derivatives based on this core focus on several key aspects:
Hydrogen Bonding Capability: The urea moiety's two NH groups and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. researchgate.net Modifications often aim to preserve or enhance these interactions. For instance, replacing the urea with a thiourea (B124793) can alter the hydrogen bonding capacity and impact biological activity. Similarly, N-methylation of the urea can lead to a decrease in activity by removing a hydrogen bond donor. nih.gov
Conformational Rigidity: The urea functional group has a degree of conformational restriction due to resonance. nih.gov Introducing cyclic structures or sterically demanding groups can further constrain the molecule's conformation, which can lead to increased selectivity for a specific target.
Bioisosteric Replacement: The urea moiety can be replaced by other functional groups with similar physical or chemical properties (bioisosteres) to improve pharmacokinetic properties or reduce toxicity. A monocyclic structural template that mimics a bicyclic structure through resonance-assisted intramolecular hydrogen bonds is one such design strategy. nih.gov
A hypothetical series of modifications to the urea core of (3-Iodo-benzyl)-urea and their anticipated impact on activity are presented below.
| Modification | Rationale | Expected Outcome on Activity |
| N-Methylation | Reduce hydrogen bond donor capacity | Potential decrease in potency |
| Thiourea substitution | Alter hydrogen bond geometry and strength | Activity may increase or decrease depending on the target |
| Introduction of a cyclic urea | Increase conformational rigidity | Potential for increased selectivity |
Systematic Modification Strategies of the Aromatic Ring, Benzyl (B1604629) Moiety, and Urea Linker
Systematic modifications of the different components of the this compound scaffold are crucial for developing a comprehensive SAR.
Aromatic Ring: The 3-iodo substituent on the phenyl ring is a key feature. Modifications would involve altering the position and nature of the substituent. For example, moving the iodine to the 2- or 4-position would probe the spatial requirements of the binding pocket. Replacing iodine with other halogens (e.g., bromine, chlorine, fluorine) or with electron-donating or electron-withdrawing groups would elucidate the electronic requirements for activity. acs.org
Benzyl Moiety: The methylene (B1212753) bridge of the benzyl group provides flexibility. Introducing substituents on the methylene carbon or incorporating it into a cyclic system would alter this flexibility and could influence binding.
Urea Linker: As discussed, modifications to the urea linker itself, such as N-alkylation or replacement with bioisosteres, are a key strategy. nih.gov
Influence of Substituent Electronic and Steric Properties on Interaction Profiles
The electronic and steric properties of substituents play a pivotal role in the interaction of this compound derivatives with their biological targets.
Electronic Effects: The electron-withdrawing nature of the iodine atom at the meta position influences the charge distribution of the aromatic ring. Replacing it with an electron-donating group (e.g., methoxy) or a stronger electron-withdrawing group (e.g., nitro) would systematically alter the electronic profile and could modulate binding affinity. These changes can affect cation-pi or pi-pi stacking interactions with aromatic residues in the target's active site. nih.gov
Steric Effects: The size of the substituent on the aromatic ring is critical. A bulky substituent might be necessary to occupy a specific hydrophobic pocket, or it could sterically hinder the molecule from adopting the correct binding conformation. Varying the size of the substituent, for instance, from a small fluorine atom to a larger iodine atom, helps to map the steric tolerance of the binding site. nih.gov
The following table illustrates how different substituents on the phenyl ring could influence the interaction profile.
| Substituent at 3-position | Electronic Effect | Steric Effect | Potential Impact on Interaction |
| -I (Iodo) | Electron-withdrawing, Halogen bond donor | Large | Forms halogen bonds, occupies a large hydrophobic pocket |
| -F (Fluoro) | Electron-withdrawing | Small | May alter electronic interactions with minimal steric clash |
| -OCH3 (Methoxy) | Electron-donating | Medium | Could introduce favorable polar contacts |
| -NO2 (Nitro) | Strongly electron-withdrawing | Medium | May form strong hydrogen bonds or electrostatic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR study would involve:
Data Set Preparation: A series of this compound analogs with their experimentally determined biological activities would be compiled.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model that correlates the descriptors with the biological activity. nih.govbenthamdirect.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. biu.ac.il
A successful QSAR model can predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Pharmacophore Development and Validation Based on Structural Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For this compound derivatives, a pharmacophore model could be developed based on the structural features of highly active compounds.
Hypothesis Generation: The common chemical features of a set of active molecules are identified. For a this compound derivative, these features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the urea).
Two hydrogen bond donors (the NH groups of the urea).
An aromatic ring feature (the iodobenzyl group).
A hydrophobic feature (the iodo substituent and the phenyl ring).
Model Building: A 3D arrangement of these features is generated. This model represents the essential interactions required for biological activity.
Validation: The pharmacophore model is validated by its ability to distinguish between active and inactive molecules. It can then be used for virtual screening of compound libraries to identify novel molecules with the desired activity. nih.gov
The development of a robust pharmacophore model provides valuable insights into the key interaction points and can guide the rational design of new derivatives.
Mechanistic Investigations and Biological Target Identification in Research Contexts
In Vitro Approaches for Target Engagement and Modulation
Initial investigations into a compound's biological activity are typically performed using in vitro methods. revvity.co.jp These approaches are critical for confirming direct interaction with a putative target and assessing the immediate biological consequences of this interaction in a controlled environment.
Biochemical assays are fundamental tools for quantifying the direct interaction between a small molecule and a purified biological target, such as an enzyme or receptor. These cell-free systems allow for the precise measurement of binding affinity and the modulation of protein function without the complexity of the cellular environment. evotec.com The primary goal is to determine if the compound directly engages the target and alters its activity.
Key parameters measured in these assays include:
Binding Affinity (Kd): The dissociation constant, which indicates the concentration of a compound required to bind to half of the target protein population. A lower Kd value signifies a stronger binding affinity.
Enzyme Inhibition (IC50/Ki): For enzymatic targets, the half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces enzyme activity by 50%. The inhibition constant (Ki) is a more absolute measure of binding potency.
These assays are agnostic to the compound's mechanism of action, meaning they can detect the binding of agonists, antagonists, and other modulators. youtube.com
Table 1: Representative Biochemical Assays for Target Engagement
| Assay Type | Principle | Data Output |
|---|---|---|
| Enzyme Activity Assay | Measures the rate of substrate conversion to product in the presence of varying compound concentrations. | IC50, Ki |
| Surface Plasmon Resonance (SPR) | Detects changes in mass on a sensor chip as the compound binds to an immobilized target protein. | Kd, Kon, Koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the compound to the target protein. | Kd, ΔH, ΔS |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand as it binds to a target protein. | Binding Affinity |
Common types of cell-based assays include:
Reporter Gene Assays: These assays are used to study gene regulation by linking a reporter gene (e.g., luciferase) to a specific promoter of interest. A change in the reporter signal indicates that the compound has modulated the upstream signaling pathway. evotec.com
Antiproliferative Assays: These measure a compound's ability to inhibit cell growth and are widely used in cancer research. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay determine the number of viable cells after a period of compound exposure. nih.gov
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a target protein upon ligand binding. revvity.co.jp A compound-bound protein is typically more resistant to heat-induced denaturation. youtube.com
By analyzing a compound's effect across various cell lines and pathways, researchers can build a profile of its cellular activity and begin to understand its broader biological function. nih.govnih.gov
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics utilizes chemical probes to identify the targets of small molecules on a proteome-wide scale. nih.gov This powerful set of techniques helps to uncover both intended targets and potential off-target interactions within a complex biological system. nih.gov
Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics technique that employs specially designed chemical probes, known as activity-based probes (ABPs), to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.govmtoz-biolabs.com
An ABP typically consists of three key components:
A reactive group (or "warhead"): An electrophilic moiety that forms a stable, covalent bond with a nucleophilic residue in the active site of a target enzyme. nih.govwikipedia.org
A linker: A spacer that connects the reactive group to the reporter tag. nih.gov
A reporter tag: A molecule, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, that enables the detection and identification of labeled proteins. nih.govwikipedia.org
Because the probe reacts only with catalytically active enzymes, ABPP provides a direct readout of the functional state of the proteome. wikipedia.org This technique is invaluable for identifying druggable targets and has been applied to study various enzyme classes. nih.govrockefeller.edu In a competitive profiling experiment, a proteome is pre-treated with a compound of interest (like (3-Iodo-benzyl)-urea) before adding the ABP. A decrease in probe labeling for a specific protein indicates that the compound has engaged that target. mtoz-biolabs.com
A significant challenge in some target identification methods is the need to chemically modify the small molecule, which can alter its binding properties. nih.gov Label-free techniques circumvent this issue by using the unmodified, native compound. pharmafeatures.comnih.gov
One prominent label-free method is Drug Affinity Responsive Target Stability (DARTS). nih.govutah.edu The core principle of DARTS is that when a small molecule binds to its target protein, the resulting protein-ligand complex becomes more stable and thus more resistant to degradation by proteases. pharmafeatures.comnih.govutah.edu
The typical DARTS workflow is as follows:
Aliquots of cell lysate are incubated with the small molecule of interest or a vehicle control. nih.gov
The lysates are then subjected to limited digestion with a protease. nih.govnih.gov
Proteins that were stabilized by binding to the small molecule will be less digested than their unbound counterparts. pharmafeatures.com
The samples are separated by SDS-PAGE, and protein bands that are protected from proteolysis are excised and identified using mass spectrometry. nih.govnih.gov
DARTS is a universally applicable method because it does not require any modification of the compound and is independent of the drug's mechanism of action, relying solely on the binding event. nih.govutah.edu
Computational Approaches for Target Prediction
Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by predicting and rationalizing the interactions between a small molecule and its potential protein targets. ijpsr.com These in silico techniques provide valuable insights into binding mechanisms at the atomic level, guiding further experimental validation.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a docking score. ijpsr.comnih.gov A more negative docking score typically indicates a more favorable binding affinity. nih.gov
The analysis of a docked complex reveals key intermolecular interactions that stabilize the ligand-target complex, such as:
Hydrogen Bonds: The urea (B33335) functional group is particularly effective at forming stable hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. nih.gov
Hydrophobic Interactions: Aromatic rings and other nonpolar moieties on the ligand can form favorable interactions with hydrophobic pockets in the protein's active site. nih.gov
Stacking and NH-π Interactions: Urea can participate in favorable stacking and NH-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov
Docking studies on various urea derivatives have shown that the urea moiety frequently interacts with key amino acid residues in the active sites of target enzymes. ijpsr.comnih.gov For example, in studies of 1,3-disubstituted ureas, the carbonyl oxygen of the urea was observed forming hydrogen bonds with tyrosine residues within the protein's binding site. ijpsr.com
Table 2: Illustrative Molecular Docking Data for Related Urea Derivatives This table presents data for structurally related urea compounds to illustrate the typical output of molecular docking studies, as specific findings for this compound were not available in the cited literature.
| Compound Class | Target Protein | Example Compound | Docking Score (kcal/mol) | Interacting Residues (Example) | Reference |
|---|---|---|---|---|---|
| Benzimidazole Urea | Pancreatic α-amylase (HPA) | Compound 3g | -11.2 | - | nih.gov |
| Benzimidazole Urea | Lysosomal acid α-glucosidase (HLAG) | Compound 3c | -9.0 | - | nih.gov |
| 1,3-Disubstituted Urea | Epoxide hydrolase | Compound 6s | -8.03 | TYR381, TYR465 | ijpsr.com |
In Silico Screening and Virtual Ligand Docking for Target Hypothesis Generation
Virtual screening (VS) is a computational methodology employed in drug discovery to efficiently search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org This process significantly narrows the field of candidates for further experimental testing. biorxiv.org When the three-dimensional structure of a potential target protein is known, structure-based virtual screening (SBVS) methods, particularly molecular docking, are widely used. wikipedia.orgnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating its conformation and interaction energy using a scoring function. nih.gov The resulting score, typically expressed in kcal/mol, estimates the binding affinity; a lower (more negative) score generally indicates a more favorable and stable interaction.
While specific docking studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining research on structurally related urea derivatives. For instance, computational studies on various benzyl (B1604629) urea analogues have been conducted to predict their binding to specific cancer-related targets. researchgate.netresearchgate.net Docking simulations for a series of 1,3-disubstituted ureas were performed to investigate their interaction with the active sites of human soluble epoxide hydrolase (sEH). researchgate.net
The analysis of docking results goes beyond the binding score. It also involves a detailed examination of the intermolecular interactions between the ligand and the protein's active site residues. Key interactions often include:
Hydrogen Bonds: The urea moiety is particularly adept at forming stable hydrogen bonds, which are crucial for biological activity.
Hydrophobic Interactions: The benzyl and iodo-substituted phenyl rings of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
By identifying proteins with which this compound or its analogues show high predicted binding affinity and favorable interactions, researchers can generate robust hypotheses about its potential biological targets, paving the way for focused in vitro and in vivo testing.
Table 1: Illustrative Docking Scores for Urea Derivatives Against Protein Targets This table presents data for structurally related compounds for illustrative purposes of the methodology.
Application of Machine Learning and AI in Target Identification
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized many aspects of drug discovery, including the crucial phase of target identification and validation. github.ioembl.org These advanced computational tools can analyze vast and complex biological datasets to uncover novel relationships between compounds and their potential protein targets, accelerating a process that is traditionally time-consuming and expensive. nih.govmdpi.com
The general workflow for using ML in drug-target interaction (DTI) prediction involves several key steps:
Data Curation: ML models are trained on large, high-quality datasets of known interactions between drugs and proteins. mdpi.com These data are sourced from various public and proprietary databases.
Feature Engineering: Both the chemical compounds (ligands) and the proteins (targets) are converted into numerical representations, or "features," that the ML algorithm can process. For ligands, these can include molecular fingerprints and physicochemical properties. For proteins, features can be derived from their amino acid sequence, structure, and functional information.
Model Training: A variety of ML algorithms can be employed, such as Support Vector Machines (SVMs), Random Forests, and deep neural networks. github.ionih.gov The model learns the complex patterns that define a positive drug-target interaction based on the training data.
Prediction and Validation: Once trained, the model can be used to predict the likelihood of an interaction between a new compound, such as this compound, and a wide array of potential biological targets. A significant challenge in this phase is minimizing the number of false-positive predictions. nih.gov Therefore, robust validation strategies and careful selection of negative training examples are essential to improve the accuracy and reliability of the predictions. nih.gov
For a research compound like this compound, ML-based approaches could be used to screen it against a comprehensive database of human proteins to prioritize a shortlist of potential targets. These predictions, often presented as a ranked list of probabilities, provide an evidence-based starting point for experimental validation, complementing the hypotheses generated from virtual ligand docking. github.io
Table 2: Compound Names Mentioned in the Article
Future Directions and Emerging Research Avenues for 3 Iodo Benzyl Urea Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of (3-Iodo-benzyl)-urea, like many unsymmetrical urea (B33335) derivatives, is achievable through established chemical transformations. However, future research is intensely focused on developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green and sustainable chemistry. This involves minimizing hazardous reagents, reducing energy consumption, and utilizing renewable feedstocks.
Traditionally, the most prevalent method for synthesizing N-substituted ureas involves the reaction of a primary amine with a pre-formed isocyanate or carbamoyl (B1232498) chloride. In the context of this compound, this would typically involve the reaction of 3-iodobenzylamine (B1197719) with an isocyanate source. While effective, the isocyanates themselves are often produced using highly toxic and hazardous phosgene (B1210022). Consequently, a significant research thrust is the development of phosgene-free and isocyanate-free synthetic routes.
A highly promising sustainable approach is the direct reaction of amines with a safe and readily available isocyanate source like potassium isocyanate in an aqueous medium. rsc.org This method eliminates the need for volatile organic solvents and hazardous reagents, offering high yields and simplified product isolation, often through simple filtration. rsc.org
Another green strategy involves the utilization of carbon dioxide (CO2) as a C1 building block. organic-chemistry.org Metal-free methods are emerging that facilitate the reaction of amines with CO2 at atmospheric pressure and room temperature to produce urea derivatives. organic-chemistry.org This approach is particularly attractive as it valorizes a greenhouse gas into a valuable chemical product. Other phosgene substitutes, such as S,S-dimethyl dithiocarbonate or carbonyl sulfide (B99878) (COS), are also being explored for the carbonylation of amines under catalyst-free conditions. organic-chemistry.org
Catalytic methods represent a frontier in urea synthesis. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of unsymmetrical diaryl ureas starting from a protected urea like benzylurea (B1666796). nih.gov This strategy involves a sequential arylation-deprotection-arylation process, offering a versatile route to complex urea structures. nih.gov Furthermore, iridium-catalyzed N-alkylation of urea with benzyl (B1604629) alcohols presents a novel pathway, though its application to substituted benzyl alcohols requires further optimization to improve yields. uno.edu
In-situ generation of reactive intermediates is another sophisticated strategy that avoids the handling of toxic reagents. The Hofmann rearrangement of a primary amide (e.g., 2-(3-iodophenyl)acetamide) or the Lossen rearrangement of a hydroxamic acid can generate the corresponding isocyanate intermediate, which is immediately trapped by an amine or ammonia (B1221849) source to yield the final urea product. organic-chemistry.orgwikipedia.org These methods offer high atom economy and milder reaction conditions.
The table below summarizes various established and emerging synthetic routes applicable to the synthesis of this compound, highlighting their respective advantages from a sustainability perspective.
| Synthetic Methodology | Key Reactants/Catalysts | Typical Conditions | Sustainability Advantages |
| Aqueous Isocyanate Route | 3-Iodobenzylamine, Potassium Isocyanate | Water, Room to moderate temp. | Avoids organic solvents and phosgene; simple workup. rsc.org |
| Direct CO2 Carbonylation | 3-Iodobenzylamine, CO2 | Catalyst-free or mild catalysis, Room temp. | Utilizes a greenhouse gas; phosgene-free. organic-chemistry.org |
| Catalytic N-Alkylation | 3-Iodobenzyl alcohol, Urea, Iridium catalyst | Solvent-free or high-boiling solvent, Heat | Atom-economical "borrowing hydrogen" strategy. uno.edu |
| In-situ Isocyanate Generation (e.g., Hofmann Rearrangement) | 2-(3-iodophenyl)acetamide, Hypervalent iodine reagent, Ammonia | Mild conditions | Avoids isolation and handling of toxic isocyanates. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Benzylurea, 3-Iodo-aryl halide, Pd catalyst/ligand | Organic solvent, Heat | High functional group tolerance; versatile for complex derivatives. nih.gov |
Future efforts will likely focus on refining these catalytic systems, expanding the substrate scope of CO2-based methods, and developing one-pot procedures that combine multiple synthetic steps to maximize efficiency and minimize waste.
Advanced Characterization of Polymorphs and Solid Forms
The solid-state properties of an active pharmaceutical ingredient (API) are critically important as they influence key parameters such as solubility, dissolution rate, stability, and bioavailability. For this compound, a thorough investigation into its solid forms, particularly polymorphism, is a crucial area for future research. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties. The identification and characterization of potential polymorphs are essential for ensuring the consistency and performance of a drug product.
Advanced characterization techniques are central to this exploration. High-resolution X-ray powder diffraction (XRPD) is the primary tool for identifying and distinguishing between different crystalline forms. Single-crystal X-ray diffraction provides the definitive atomic-level structure of a specific polymorph, revealing details about molecular conformation and intermolecular interactions, such as hydrogen bonding patterns, which are fundamental to the urea functional group.
Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid forms of this compound. DSC can identify melting points, phase transitions between polymorphs, and determine the relative thermodynamic stability of different forms. TGA provides information on thermal stability and decomposition profiles.
Spectroscopic techniques also play a vital role. Solid-state NMR (ssNMR) can provide detailed information about the local molecular environment within the crystal lattice, making it a powerful tool for characterizing forms that are not amenable to single-crystal analysis. Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, is sensitive to the molecular environment and can be used to rapidly differentiate between polymorphs based on shifts in characteristic vibrational bands, particularly those associated with the N-H and C=O bonds of the urea moiety.
A systematic polymorph screen for this compound would involve crystallizing the compound from a diverse range of solvents and under various conditions (e.g., different temperatures, evaporation rates, and the presence of co-formers). The resulting solids would be analyzed using the techniques mentioned above to identify any new crystalline forms, including polymorphs, solvates, or hydrates.
The data below outlines the key techniques and their specific applications in the solid-form characterization of this compound.
| Analytical Technique | Information Obtained | Application to this compound |
| X-Ray Powder Diffraction (XRPD) | Fingerprint of the crystalline lattice | Primary identification and differentiation of polymorphs. |
| Single-Crystal X-Ray Diffraction | Definitive 3D molecular and packing structure | Elucidation of conformation and hydrogen bonding networks. |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, enthalpy | Determination of thermodynamic relationships between polymorphs. |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent/water content | Assessment of desolvation and decomposition temperatures. |
| Solid-State NMR (ssNMR) | Local atomic environments, number of unique molecules in the asymmetric unit | Characterization of crystalline and amorphous forms. |
| FTIR/Raman Spectroscopy | Vibrational modes (e.g., N-H stretch, C=O stretch) | Rapid screening and differentiation of solid forms based on spectral shifts. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity and water uptake behavior | Assessment of physical stability under varying humidity conditions. |
Future research in this area will focus on not just identifying but also controlling the crystallization process to selectively produce the most stable and bioavailable polymorph of this compound.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
To accelerate the development and optimization of synthetic routes and to gain a fundamental understanding of the properties of this compound, the integration of computational chemistry with experimental studies is a critical future direction. This synergistic approach allows for the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of derivatives with desired properties, thereby reducing the need for extensive trial-and-error experimentation.
Mechanistic Elucidation of Synthesis: Computational methods, particularly Density Functional Theory (DFT), can be employed to model the reaction pathways for the synthesis of this compound. For instance, in the reaction between 3-iodobenzylamine and an isocyanate, DFT calculations can map the potential energy surface, identify the transition state structures, and calculate the activation energies. This provides insights into the reaction kinetics and can help explain observed regioselectivity or the effect of different catalysts and solvents. Such studies can guide the optimization of reaction conditions to improve yield and minimize byproducts.
Predicting Solid-State Properties: Computational solid-state chemistry is becoming increasingly powerful in predicting the crystal structure of organic molecules. Crystal structure prediction (CSP) methods can generate a landscape of energetically plausible crystal packing arrangements for this compound. These predicted structures can then be compared with experimental data from XRPD to identify known polymorphs and guide the search for new ones. Furthermore, lattice energy calculations can provide insights into the relative stability of different polymorphs, which is a crucial factor in selecting the optimal solid form for development.
Understanding Molecular Properties: Computational tools are also invaluable for understanding the intrinsic properties of the this compound molecule itself. Calculations can determine conformational preferences, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. This information is crucial for interpreting experimental spectroscopic data (e.g., IR, Raman, NMR) and for predicting how the molecule will interact with biological targets. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate computed molecular descriptors with experimentally determined properties like solubility or melting point, enabling the predictive design of new derivatives.
The table below illustrates how computational and experimental techniques can be integrated to study this compound.
| Area of Investigation | Computational Approach | Experimental Technique | Integrated Outcome |
| Reaction Mechanism | DFT (Transition State Search, Energy Profile) | Kinetic Studies, In-situ Spectroscopy (e.g., ReactIR) | Validated reaction mechanism, rational optimization of conditions. |
| Polymorph Prediction | Crystal Structure Prediction (CSP), Lattice Energy Calculations | XRPD, DSC, Single-Crystal XRD | Identification of stable polymorphs, targeted crystallization strategies. |
| Spectroscopic Analysis | DFT (Vibrational/NMR Frequency Calculation) | FTIR, Raman, Solid-State NMR | Accurate assignment of spectral peaks, structural confirmation. |
| Molecular Interactions | Molecular Dynamics (MD) Simulations, Quantum Theory of Atoms in Molecules (QTAIM) | Co-crystallization, Thermal Analysis | Understanding of hydrogen bonding and other intermolecular forces governing crystal packing and stability. |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Solubility Assays, Melting Point Determination | Predictive models for designing derivatives with improved physicochemical properties. |
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can achieve a much deeper and more nuanced understanding of the chemical and physical behavior of this compound, paving the way for more rational and efficient research and development.
Exploration of Urea-Based Scaffolds in Chemical Biology Tools and Probes
The urea functional group is a privileged scaffold in medicinal chemistry and chemical biology due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. The structure of this compound, featuring a versatile urea core, a benzyl group for potential π-stacking interactions, and an iodine atom for further functionalization, makes it an attractive starting point for the development of sophisticated chemical biology tools and probes.
Enzyme Inhibitor Scaffolds: The urea moiety is a common feature in many enzyme inhibitors, where it often mimics a peptide bond and forms crucial hydrogen bonds within the enzyme's active site. Future research could explore derivatives of this compound as inhibitors for various enzyme classes, such as kinases, proteases, or hydrolases. The 3-iodo-benzyl group can be systematically modified to explore the steric and electronic requirements of the binding pocket, while the terminal urea nitrogen can be functionalized to introduce additional recognition elements or improve pharmacokinetic properties.
Probes for Target Identification and Validation: The iodine atom on the phenyl ring is a particularly valuable feature for developing chemical probes. It serves as a handle for introducing reporter tags or reactive groups via well-established cross-coupling reactions (e.g., Sonogashira, Suzuki, or Stille coupling). For example, an alkyne or azide (B81097) group could be attached, allowing for the subsequent "click" reaction with a fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a photo-crosslinking group.
Affinity-Based Probes: By attaching a biotin tag to the this compound scaffold, researchers can create affinity probes. If a derivative shows biological activity, this probe can be used in pull-down experiments with cell lysates to identify its protein binding partners, a crucial step in target identification and validation.
Activity-Based Probes (ABPs): If the urea scaffold is part of a molecule that binds covalently to its target, the iodine handle can be used to attach a reporter tag. This creates an ABP that can be used to label and profile the activity of specific enzymes in complex biological samples.
Imaging Probes: Attaching a fluorophore to the this compound core would generate a fluorescent probe. This could be used in cellular imaging experiments to visualize the subcellular localization of the compound or its biological target, providing valuable insights into its mechanism of action.
The development of such tools would transform this compound from a simple chemical entity into a versatile platform for interrogating complex biological systems.
| Probe Type | Modification at Iodine Position | Reporter/Functional Group | Application |
| Affinity Probe | Sonogashira coupling with an alkyne-linker | Biotin | Target identification via pull-down and mass spectrometry. |
| Fluorescent Probe | Suzuki coupling with a boronic acid-dye conjugate | Fluorophore (e.g., BODIPY, fluorescein) | Cellular imaging and target localization studies. |
| Photoaffinity Probe | Attachment of a linker containing a photoreactive group | Benzophenone, Diazirine | Covalent labeling of binding partners upon UV irradiation for target identification. |
| Clickable Probe | Introduction of a terminal alkyne or azide | Alkyne or Azide | Bio-orthogonal ligation to reporter tags in vitro or in vivo. organic-chemistry.org |
The strategic functionalization of the this compound scaffold holds immense potential for creating a new generation of chemical tools to dissect biological pathways and accelerate drug discovery.
Application of High-Throughput Methodologies in Derivative Synthesis and Screening
To fully explore the chemical space around the this compound scaffold and to rapidly identify derivatives with optimized properties, the application of high-throughput methodologies is an essential future direction. These approaches, encompassing both parallel synthesis and automated screening, can dramatically accelerate the discovery cycle compared to traditional, serial research methods.
High-Throughput Synthesis (Parallel Synthesis): The core structure of this compound is well-suited for the generation of large compound libraries through parallel synthesis. In this approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate format).
Two primary strategies could be employed:
Starting from 3-Iodobenzyl Isocyanate: A key intermediate, 3-iodobenzyl isocyanate (which can be generated in situ to avoid handling), could be reacted with a large library of diverse primary and secondary amines. This would rapidly generate a wide array of N,N'-disubstituted urea derivatives, allowing for systematic exploration of the structure-activity relationship (SAR) at one side of the urea core.
Starting from 3-Iodobenzylamine: The precursor 3-iodobenzylamine could be reacted with a library of different isocyanates or other carbonylating agents. This approach would diversify the other side of the urea molecule.
Furthermore, the iodine atom itself serves as a point for diversification. A library of this compound derivatives could be subjected to a range of palladium-catalyzed cross-coupling reactions in a parallel format, introducing a wide variety of substituents at the 3-position of the phenyl ring. These automated and miniaturized reactions significantly reduce reagent consumption and reaction time.
High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS techniques can be used to rapidly evaluate their biological activity or physicochemical properties. Automated robotic systems can test thousands of compounds per day in miniaturized assays (e.g., 384- or 1536-well plates).
Biological Screening: If a biological target is known, biochemical assays (e.g., enzyme inhibition assays using fluorescence or luminescence readouts) or cell-based assays (e.g., measuring cell viability, reporter gene expression, or second messenger levels) can be implemented to identify active compounds ("hits").
Physicochemical Profiling: High-throughput methods can also be used to screen for desirable drug-like properties. Automated systems can measure key parameters such as aqueous solubility (e.g., using nephelometry), membrane permeability (e.g., using Parallel Artificial Membrane Permeability Assay, PAMPA), and metabolic stability (using liver microsomes and LC-MS analysis).
The integration of high-throughput synthesis and screening creates a powerful discovery engine, as illustrated in the table below.
| Methodology | Objective | Key Technologies | Outcome for this compound Project |
| Parallel Synthesis | Rapid generation of a chemical library | Automated liquid handlers, multi-well reaction blocks | A diverse library of hundreds or thousands of this compound analogs. |
| High-Throughput Biological Screening | Identification of biologically active "hits" | Robotic plate handlers, plate readers (fluorescence, luminescence) | Identification of potent and selective modulators of a specific biological target. |
| High-Throughput Physicochemical Profiling | Early assessment of drug-like properties | Automated solubility analyzers, PAMPA plates, LC-MS systems | Early-stage data on solubility, permeability, and stability to prioritize compounds for further development. |
| Data Analysis & Cheminformatics | SAR analysis and model building | Cheminformatics software, machine learning algorithms | Generation of structure-activity and structure-property relationships to guide the design of the next generation of improved compounds. |
By adopting these high-throughput methodologies, research on this compound can transition from a focus on a single molecule to a comprehensive exploration of a rich chemical scaffold, maximizing the potential for discovering novel compounds with significant scientific or therapeutic value.
Q & A
Q. What are the optimal synthetic routes for preparing (3-Iodo-benzyl)-urea, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 3-iodo-benzylamine with an isocyanate derivative under anhydrous conditions. Key steps include:
Nucleophilic substitution : Reacting 3-iodo-benzyl halide with ammonia to form 3-iodo-benzylamine .
Urea formation : Treating the amine with an isocyanate (e.g., phenyl isocyanate) in dichloromethane or toluene under reflux, with triethylamine as a base to neutralize HCl byproducts .
- Purity Control : Use column chromatography for purification and validate via HPLC (>95% purity) or NMR (e.g., verifying the absence of unreacted amine peaks at δ 2.5–3.0 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H NMR to confirm the benzyl proton environment (δ 7.2–7.8 ppm for aromatic protons) and urea NH signals (δ 5.5–6.0 ppm) .
- FT-IR : Identify urea C=O stretching at ~1650–1700 cm and N-H stretches at ~3200–3400 cm .
- X-ray Crystallography : Resolve crystal packing and iodine’s steric/electronic effects .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., using fluorescence-based assays with ATP analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved across studies?
- Methodological Answer :
- Contradiction Analysis :
Batch Variability : Compare synthetic protocols (e.g., solvent purity, reaction time) between studies .
Assay Conditions : Replicate experiments under standardized conditions (pH, temperature, cell passage number) .
Statistical Validation : Apply ANOVA or t-tests to confirm reproducibility across triplicate runs .
- Case Study : Discrepancies in IC values may arise from differences in cell viability assay endpoints (e.g., luminescence vs. colorimetric detection) .
Q. What mechanistic insights can DFT calculations provide on this compound’s reactivity?
- Methodological Answer :
- Computational Workflow :
Geometry Optimization : Use Gaussian or ORCA to model the molecule’s ground-state structure .
Electrostatic Mapping : Analyze iodine’s electron-withdrawing effects on urea’s carbonyl reactivity .
Reaction Pathways : Simulate nucleophilic attack on the urea moiety to predict hydrolysis products .
Q. How does the iodine substituent influence this compound’s structure-activity relationship (SAR) in drug discovery?
- Methodological Answer :
- SAR Strategies :
Analog Synthesis : Replace iodine with other halogens (e.g., Br, Cl) and compare bioactivity .
Pharmacophore Modeling : Use Schrödinger’s Phase to identify iodine’s role in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
